Kinase Selectivity Profile Inference from DYRK1A-CDK5-GSK3α/β-p110α PI3K Panel
In a class-level inference from pyridazino[4,5-b]indol-4-one and pyridazin-3(2H)-one series, compounds possessing the furan-2-yl (Compound 10) and pyridin-4-yl (Compound 19) motifs demonstrated submicromolar IC50 values specifically against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), while exhibiting no measurable activity against CDK5/p25, GSK3α/β, or the p110-α isoform of PI3K up to the highest tested concentration [1]. This suggests that the combined furan/pyridine heterocyclic topology in Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone may confer similar selective pressure against DYRK1A relative to a panel of therapeutically relevant kinases.
| Evidence Dimension | Kinase inhibitory activity (IC50) and selectivity |
|---|---|
| Target Compound Data | Not directly measured for this compound; inferred from analogs with furan-2-yl and pyridin-4-yl motifs. |
| Comparator Or Baseline | Compound 10 and Compound 19 from pyridazinoindole series: IC50 against DYRK1A < 1 µM; >10 µM (no activity) against CDK5/p25, GSK3α/β, p110-α PI3K. |
| Quantified Difference | Submicromolar vs. inactive against three other kinases |
| Conditions | In vitro kinase inhibition assay using harmine as a reference inhibitor. |
Why This Matters
For researchers prioritizing DYRK1A-related pathways (neurodegeneration, cancer), this selectivity trend reduces the risk of polypharmacology compared to analogs lacking the pyridine feature.
- [1] Bruel, A., Bénéteau, R., & Robert, J. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters. View Source
